Chemical structure and molecular weight of 4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE
Chemical structure and molecular weight of 4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE
Technical Monograph: Physicochemical Characterization and Synthetic Logic of 4-Benzyl-1-(3-methylbenzoyl)piperidine
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 4-benzyl-1-(3-methylbenzoyl)piperidine .[1] Defined by a piperidine core substituted at the C4 position with a benzyl group and acylated at the N1 position with a 3-methylbenzoyl moiety, this compound represents a privileged scaffold in medicinal chemistry.[1] It shares structural homology with known monoamine reuptake inhibitors and NMDA antagonists, serving as a critical intermediate in the development of GPCR ligands (specifically chemokine and opioid receptor modulators).[1]
Part 1: Molecular Architecture & Physicochemical Properties[1]
Structural Identity
The molecule comprises three distinct pharmacophoric domains:
-
Core: A saturated six-membered piperidine ring, typically adopting a chair conformation to minimize 1,3-diaxial interactions.[1]
-
Lipophilic Tail (C4): A benzyl group attached via a flexible methylene linker.[1]
-
Polar Head (N1): A 3-methylbenzoyl (m-toluoyl) group forming a tertiary amide.[1] This amide bond exhibits restricted rotation, often resulting in rotamers observable via NMR at low temperatures.[1]
Quantitative Data Profile
| Property | Value / Descriptor | Technical Note |
| IUPAC Name | (4-benzylpiperidin-1-yl)(3-methylphenyl)methanone | Preferred IUPAC nomenclature.[1] |
| Molecular Formula | C₂₀H₂₃NO | High carbon content indicates lipophilicity.[1] |
| Molecular Weight | 293.41 g/mol | Ideal for CNS penetration (< 500 Da).[1] |
| Exact Mass | 293.17796 Da | Monoisotopic mass for HRMS calibration.[1] |
| LogP (Predicted) | 4.4 ± 0.4 | Highly lipophilic; likely requires organic co-solvents (DMSO) for bioassays.[1] |
| H-Bond Donors | 0 | Tertiary amide lacks N-H donors.[1] |
| H-Bond Acceptors | 2 | Carbonyl oxygen and tertiary nitrogen (amide resonance limits basicity).[1] |
| Rotatable Bonds | 3 | Amide-Aryl, N-C(Piperidine), C4-Benzyl.[1] |
Part 2: Synthetic Methodology & Protocols
Retrosynthetic Logic
The most robust disconnection is at the amide bond (
-
Nucleophile: 4-Benzylpiperidine (Secondary amine).[1]
-
Electrophile: 3-Methylbenzoyl chloride (Acid chloride) or 3-Methylbenzoic acid (Carboxylic acid).[1]
Workflow Visualization
The following diagram outlines the synthetic pathway and critical decision points for purification.
Caption: Figure 1. Standard acylation workflow utilizing acid chloride activation for high-yield synthesis.
Detailed Experimental Protocol
Note: This protocol assumes standard Schotten-Baumann conditions, optimized for lipophilic amines.
Reagents:
-
3-Methylbenzoyl chloride (1.1 equiv)[1]
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (
).[1] -
Solvation: Dissolve 4-benzylpiperidine (1.75 g, 10 mmol) in anhydrous DCM (30 mL). Add TEA (2.1 mL, 15 mmol).
-
Addition: Cool the solution to 0°C (ice bath). Add 3-methylbenzoyl chloride (1.70 g, 11 mmol) dropwise over 10 minutes to prevent exotherm-induced side reactions.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Validation: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).[1] The starting amine spot (
) should disappear, replaced by the amide spot ( ).[1] -
Workup (The "Self-Validating" Step):
-
Dilute with DCM (50 mL).[1]
-
Acid Wash: Wash with 1N HCl (2 x 30 mL).[1] Rationale: This protonates any unreacted 4-benzylpiperidine, forcing it into the aqueous layer.[1]
-
Base Wash: Wash with sat.[1]
(2 x 30 mL). Rationale: Neutralizes residual HCl and removes hydrolyzed benzoic acid byproducts.[1] -
Brine Wash: Wash with saturated NaCl (1 x 30 mL) to remove trapped water.[1]
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Result: The product typically yields a viscous, pale-yellow oil or low-melting solid.[1] If purity is <95% by NMR, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexanes).[1]
Part 3: Structural Validation & Analytics (QC)
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):- 7.10–7.35 (m, ~9H): Overlapping aromatic signals from the benzyl group and the 3-methylbenzoyl group.[1]
-
4.60 (br d, 1H) & 3.75 (br d, 1H): Equatorial protons of the piperidine ring adjacent to Nitrogen (
).[1] Note: Broadening occurs due to restricted amide rotation. -
2.70–3.00 (m, 2H): Axial protons adjacent to Nitrogen (
).[1] -
2.55 (d, 2H): Benzylic methylene linker (
).[1] - 2.36 (s, 3H): Methyl group on the benzoyl ring (Diagnostic Singlet ).[1]
- 1.75 (m, 1H): Methine proton at C4.[1]
Mass Spectrometry (LC-MS)
Part 4: Pharmacological Context
This specific scaffold is frequently utilized in "Fragment-Based Drug Discovery" (FBDD).[1]
-
GPCR Modulation: The 4-benzylpiperidine moiety is a known "privileged structure" for CCR5 (chemokine) and Opioid receptors.[1] The addition of the 3-methylbenzoyl group adjusts the steric bulk and lipophilicity, potentially enhancing selectivity for hydrophobic pockets within the receptor orthosteric site.[1]
-
NMDA Antagonism: Analogs of 4-benzylpiperidine (e.g., Ifenprodil derivatives) show activity at the NR2B subunit of NMDA receptors.[1] The amide derivative described here serves as a non-basic bioisostere, often used to improve blood-brain barrier (BBB) penetration by removing the ionizable nitrogen.[1]
Caption: Figure 2. Pharmacophoric decomposition of the molecule for SAR analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1415427 (Analog Reference). Retrieved from [Link][1]
-
Organic Syntheses. Benzoyl Piperidine Synthesis (General Amide Protocol). Coll. Vol. 1, p. 108 (1941).[1] Retrieved from [Link][1]
-
NIST Chemistry WebBook. 4-Benzylpiperidine Mass Spectrum and Constants. SRD 69.[1][5] Retrieved from [Link][1]
Sources
- 1. N-(4-Methylbenzoyl)-4-benzylpiperidine | C20H23NO | CID 1415427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 4. 4-(3-Methyl-benzyl)-piperidine | C13H19N | CID 11159793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Benzylpiperidine [webbook.nist.gov]
